Clotrimazole

Antifungal susceptibility ECOFF Candida albicans

Clotrimazole (CAS 23593-75-1) is a first-generation imidazole antifungal and CYP51 inhibitor with validated binding kinetics (Kd 24.6 nM, IC50 0.95 μM) that set the benchmark for azole screening programs. Its 3.75-fold lower ECOFF (0.016 mg/L) against C. albicans versus miconazole/econazole, superior UV-A photostability, and defined residual CYP51 activity (27%) make it the unambiguous reference standard for antifungal SAR studies, topical formulation development, and TRPM3 channel research. Procure with confidence for analytical method validation and forced degradation studies.

Molecular Formula C22H17ClN2
Molecular Weight 344.8 g/mol
CAS No. 23593-75-1
Cat. No. B1669251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClotrimazole
CAS23593-75-1
SynonymsBay b 5097
Canesten
Clotrimazole
FB b 5097
Kanesten
Klotrimazole
Lotrimin
Mycelex
Molecular FormulaC22H17ClN2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
InChIInChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
InChIKeyVNFPBHJOKIVQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline powder.
Solubility3.7 [ug/mL] (The mean of the results at pH 7.4)
SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE;  SLIGHTLY SOL IN WATER, BENZENE, TOLUENE
Freely soluble in alcohol;  soluble in polyethylene glycol 400
Slightly soluble in ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clotrimazole CAS 23593-75-1: Imidazole Antifungal Reference Standard with Quantified CYP51 Inhibition Profile


Clotrimazole (CAS 23593-75-1) is a first-generation imidazole antifungal agent that functions as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), the enzyme responsible for ergosterol biosynthesis in fungal cell membranes [1]. It demonstrates a Kd of 24.6 ± 5.2 nM and IC50 of 0.95 μM against Sporothrix schenckii CYP51 [1]. The compound is characterized by a triphenylmethyl imidazole structure featuring three phenyl rings on a trityl moiety, a structural architecture that defines its binding properties to both fungal CYP51 and mammalian cytochrome P450 isoforms [2]. Clotrimazole exhibits a melting point of 147–149°C and undergoes rapid decomposition in acidic solutions .

Why Clotrimazole Cannot Be Interchanged with Other Azole Antifungals: Evidence-Based Differentiation


Clotrimazole substitution with other imidazoles (e.g., miconazole, econazole, ketoconazole) or triazoles (e.g., fluconazole) without consideration of species-specific MIC thresholds, CYP51 binding kinetics, and photostability profiles can lead to suboptimal outcomes. The local epidemiological cut-off value (ECOFF) for clotrimazole against C. albicans is 0.016 mg/L, which is 3.75-fold lower than the 0.06 mg/L threshold for miconazole and econazole [1]. Additionally, clotrimazole demonstrates distinct residual CYP51 activity (27% at 4 μM) compared to ketoconazole (38%), reflecting differential enzyme inhibition profiles [2]. Under UV-A (365 nm) exposure, clotrimazole exhibits significantly greater photostability than both miconazole and ketoconazole [3]. These quantifiable differences preclude generic substitution and mandate compound-specific selection criteria for procurement and research applications.

Clotrimazole Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Clotrimazole vs. Imidazole Comparators: 3.75-Fold Lower ECOFF Against C. albicans

Clotrimazole demonstrates a local epidemiological cut-off value (ECOFF) of 0.016 mg/L against C. albicans clinical isolates from vulvovaginal candidiasis, which is 3.75-fold lower than the 0.06 mg/L ECOFF values for miconazole and econazole in the same study population [1]. This indicates that wild-type C. albicans populations are inhibited at substantially lower clotrimazole concentrations compared to these alternative imidazoles.

Antifungal susceptibility ECOFF Candida albicans MIC

Clotrimazole CYP51 Inhibition: Kd 24.6 nM and Residual Activity 27% vs. Ketoconazole 38%

In direct biochemical assays against Sporothrix schenckii CYP51, clotrimazole exhibits a dissociation constant (Kd) of 24.6 ± 5.2 nM and IC50 of 0.95 μM [1]. At a fixed concentration of 4 μM, clotrimazole reduces residual CYP51 activity to 27%, compared to 38% for ketoconazole under identical assay conditions [1]. Fluconazole, a triazole comparator, shows a higher Kd of 39.5 ± 5.0 nM and IC50 of 1.35 μM, indicating lower binding affinity than clotrimazole [1].

CYP51 lanosterol 14α-demethylase azole binding enzyme inhibition

Clotrimazole vs. Fluconazole Topical Formulation: Clinical Cure 97% vs. 94% at 14 Days Post-Therapy

In a multicenter, randomized, prospective clinical study (n=429) comparing single oral dose fluconazole (150 mg) versus 7-day intravaginal clotrimazole therapy (100 mg), clotrimazole demonstrated a clinical cure or improvement rate of 97% at the 14-day evaluation, compared to 94% for fluconazole [1]. No statistically significant differences were observed between treatment arms for clinical, mycologic, or therapeutic responses [1]. At the 35-day follow-up, 75% of patients in both groups remained clinically cured [1].

Candida vaginitis clinical trial topical antifungal comparative efficacy

Clotrimazole UV-A Photostability: Significantly More Stable Than Miconazole and Ketoconazole at 365 nm

When exposed to UV irradiation at 365 nm (UV-A), clotrimazole (CTZ) exhibits significantly greater photostability than both miconazole (MCZ) and ketoconazole (KTZ) [1]. All three imidazole antimycotics displayed similar stability profiles under 254 nm (UV-C) exposure; however, the differential stability at 365 nm represents a compound-specific degradation characteristic [1]. Degradation of clotrimazole under UV exposure proceeds via de-chlorination, cleavage, intra-molecular cyclization, and hydroxylation pathways [1].

photostability UV degradation formulation stability imidazole

Clotrimazole SAR: Three Phenyl Rings on Trityl Moiety Essential for TRPM3 Modulatory Activity

Structure-activity relationship studies of clotrimazole-based TRPM3 ion channel modulators reveal a narrow SAR in which the three phenyl rings on the trityl moiety are essential for activity [1]. Additionally, the presence of fluorine or chlorine substituents on the trityl group is required, and imidazole as the heterocycle is necessary for TRPM3 modulatory function [1]. A pentafluoro-trityl analogue (29a) was identified that acts as a TRPM3 agonist in the absence of the endogenous ligand pregnenolone sulfate, representing a functional departure from clotrimazole's augmentation mechanism [1].

SAR structure-activity relationship TRPM3 ion channel trityl

Clotrimazole Acid Degradation Profile: (2-Chlorophenyl)-diphenyl Methanol and Imidazole as Identified Products

Under acidic forced degradation conditions, clotrimazole (CZ) decomposes into two identifiable products: (2-chlorophenyl)-diphenyl methanol and imidazole [1]. A validated stability-indicating HPLC method using a reversed-phase C18 column (Bondapak C18, 10 μm, 25 cm × 4.6 mm) with acetonitrile:25 mM Tris-phosphate buffer pH 7 (55:45 v/v) mobile phase and UV detection at 260 nm enables separation and quantification of clotrimazole in the presence of these acid degradation products [1]. A coupled TLC-densitometric method on silica gel F254 plates using chloroform:acetone:ammonia (7:1:0.1, v/v/v) provides an orthogonal stability-indicating approach [1].

forced degradation stability-indicating method HPLC acid degradation

Clotrimazole Optimal Procurement Scenarios: Research and Industrial Applications Aligned with Evidence


Reference Standard for Imidazole CYP51 Inhibition Assays and SAR Benchmarking

Clotrimazole provides a well-characterized reference standard for CYP51 inhibition studies, with defined binding parameters (Kd 24.6 ± 5.2 nM, IC50 0.95 μM against SpCYP51) and residual enzyme activity (27% at 4 μM) that serve as benchmarks for evaluating novel azole candidates [1]. Its distinct performance relative to ketoconazole (residual activity 38%) and fluconazole (Kd 39.5 nM) enables calibrated SAR studies and cross-compound comparisons in antifungal discovery programs [1].

Positive Control for Topical Antifungal Formulation Development in C. albicans Models

With a local ECOFF of 0.016 mg/L against C. albicans—3.75-fold lower than miconazole and econazole (0.06 mg/L)—clotrimazole serves as a high-sensitivity positive control for topical antifungal formulation development targeting Candida infections [2]. The compound's demonstrated clinical efficacy (97% cure rate at 14 days for vaginal candidiasis) validates its use as a comparator for novel topical delivery systems and bioequivalence studies [3].

TRPM3 Ion Channel Pharmacology Tool Compound with Defined SAR Scaffold

Clotrimazole functions as a TRPM3 channel modulator with a narrow structure-activity relationship defined by the essential three-phenyl trityl moiety and imidazole heterocycle [4]. This distinct pharmacophore differentiates clotrimazole from other azole antifungals lacking TRPM3 activity, supporting its procurement as a reference tool compound for pain research, nociception studies, and ion channel pharmacology investigations [4].

Stability-Indicating Method Validation Standard with Defined Acid Degradation Profile

The characterized acid degradation products of clotrimazole—(2-chlorophenyl)-diphenyl methanol and imidazole—coupled with validated stability-indicating HPLC and TLC methods [5], position clotrimazole as a suitable reference material for analytical method development, forced degradation studies, and quality control method validation in pharmaceutical analysis laboratories [5]. Its superior UV-A (365 nm) photostability compared to miconazole and ketoconazole further supports its selection for environmental fate and photodegradation studies [6].

Technical Documentation Hub

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